N-(2,5-difluorophenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(2,5-Difluorophenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro and difluorophenyl groups. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-2-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the nitration of 2,5-difluoroaniline to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often involve the use of strong acids such as sulfuric acid and nitric acid under controlled temperatures to ensure the selective introduction of functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Reduction: Formation of N-(2,5-difluorophenyl)-2-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,5-Difluorophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to antimicrobial effects. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that further contribute to its biological activity.
Comparison with Similar Compounds
N-(2,5-Difluorophenyl)-2-aminobenzenesulfonamide: A reduced form of the compound with similar structural features.
N-(2,5-Difluorophenyl)-2-pyrazinecarboxamide: Another compound with a difluorophenyl group but different functional groups.
Uniqueness: N-(2,5-Difluorophenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4S/c13-8-5-6-9(14)10(7-8)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBWVRLXCKPHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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